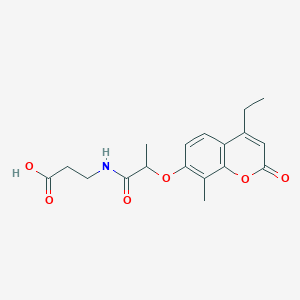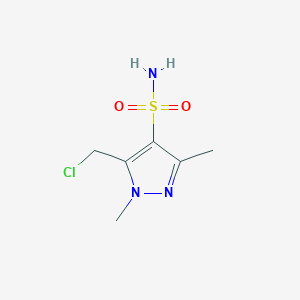
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is a polyfunctional compound, and both moieties - pyrimidine and azole - can take part in reactions with electrophilic and nucleophilic reagents .
Synthesis Analysis
The synthesis of this compound involves several steps. The initial step involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . This is followed by treatment with an excess of 100% hydrazine hydrate to afford hydrazide . The compound is then reacted with carbon disulfide in the presence of potassium hydroxide to obtain oxadiazole . The final product is obtained through a series of reactions involving hydrazine hydrate, thiocarbohydrazide, and various electrophilic reagents .Molecular Structure Analysis
The dihydropyrimidine ring of the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with electrophilic reagents to give S-alkylated derivatives . It can also undergo intramolecular cyclocondensation to give triazolothiadiazines . In addition, it can react with hydrazine hydrate to form 4-amino-1,2,4-triazole-3-thiones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.12 . It is a powder at room temperature . The compound’s pKa is predicted to be 5.39±0.10 .Aplicaciones Científicas De Investigación
Computational Quantum Chemical Studies
Computational Quantum Chemical (CQC) studies have been conducted on Uracil-5-Tertiary Sulfonamides, including a derivative of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. These studies include spectral chemical data analysis using techniques like NMR, FT-Raman, FT-IR, and UV-Vis, and calculations of pharmacokinetic properties and bioactivity scores (Gaurav & Krishna, 2021).
Chemical Properties and Immunotropic Activity
Research on chemical properties and immunotropic activity has been done on compounds derived from this compound. These studies involve investigating the structure of reaction products in various acid–base media and assessing immunotropic activities (Ryzhova et al., 2010).
Quality Control in Pharmaceutical Production
This compound has been studied for its role in the synthesis and quality control of the drug Diutsifon. This includes the development of methods for identification and quality assurance in commercial drug production, using techniques like 1H NMR spectroscopy (Vishnevskii et al., 1998).
Synthesis and Antimicrobial Activity
Research has also been conducted on the synthesis of compounds involving this compound and their antimicrobial properties. This includes studies on the structures of these compounds and their effectiveness against various bacteria and fungi (Sarvaiya, Gulati & Patel, 2019).
Synthesis for Therapeutic Applications
Several studies focus on the synthesis of derivatives of this compound for potential therapeutic applications. These include exploring their cytotoxic activities in addition to antibacterial and antimicrobial properties (Fathalla et al., 2006).
Safety and Hazards
The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Direcciones Futuras
The compound’s properties make it of considerable interest in view of their chemistry . Derivatives of such biheterocycles can possess valuable pharmacological properties . Therefore, future research could focus on exploring these properties and developing new medicinal forms with improved bioavailability .
Propiedades
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,6,11,12)(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOSEWSFXDBOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B2841362.png)


![2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2841367.png)


![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2841371.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2841380.png)
![3-(Bromomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2841381.png)

![N-(5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2841383.png)
![5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B2841384.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2841385.png)